molecular formula C15H23N3O2 B3127889 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide CAS No. 338754-03-3

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide

Cat. No.: B3127889
CAS No.: 338754-03-3
M. Wt: 277.36 g/mol
InChI Key: MOTJUIBFPPGAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide is a piperazine derivative featuring a 4-methoxyphenyl substituent on the piperazine ring and a 2-methylpropanamide group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,14(16)19)18-10-8-17(9-11-18)12-4-6-13(20-3)7-5-12/h4-7H,8-11H2,1-3H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTJUIBFPPGAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209167
Record name 4-(4-Methoxyphenyl)-α,α-dimethyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338754-03-3
Record name 4-(4-Methoxyphenyl)-α,α-dimethyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338754-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-α,α-dimethyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide typically involves the reaction of 4-methoxyphenylpiperazine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly as an alpha1-adrenergic receptor antagonist.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By antagonizing these receptors, the compound can modulate various physiological responses, making it a potential candidate for the treatment of conditions such as hypertension and benign prostate hyperplasia .

Comparison with Similar Compounds

Piperazine Derivatives with Varied Aryl Substituents

The aryl group on the piperazine ring significantly impacts physicochemical properties. For example:

  • 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester () replaces the methoxyphenyl with a chlorophenyl group and substitutes the amide with an ester. The chloro group’s electron-withdrawing nature reduces solubility compared to methoxy, while the ester moiety may confer higher lipophilicity .
  • 2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]propanamide () introduces a dimethylphenyl group and a phenethyl-amide chain.
Table 1: Substituent Effects on Piperazine Derivatives
Compound Aryl Substituent Terminal Group Key Properties (Inferred)
Target Compound 4-Methoxyphenyl 2-Methylpropanamide Moderate solubility, balanced lipophilicity
2-[4-(4-Chlorophenyl)... ethyl ester 4-Chlorophenyl Ethyl ester Lower solubility, higher lipophilicity
2-[4-(3,4-Dimethylphenyl)... ethylamide 3,4-Dimethylphenyl Phenethyl-amide Increased steric bulk, reduced metabolic stability

Piperazine-Linked Quinoline Derivatives (–2)

Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) () incorporate a quinoline-4-carbonyl group instead of the propanamide. The methoxy group in C6 aligns with the target compound, suggesting shared electronic effects. However, the ester terminal group in C6 contrasts with the amide in the target compound, likely altering metabolic pathways .

Table 2: Quinoline vs. Propanamide Piperazine Derivatives
Compound Core Structure Terminal Group Key Features
Target Compound Propanamide-piperazine Amide Potential protease/kinase inhibition
C6 (Quinoline derivative) Quinoline-carbonyl-piperazine Ester Enhanced aromatic interactions

Substituent Position and Electronic Effects

  • N-Hydroxy-4-(4-(2-(3-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D11) () features a meta-methoxy group on the phenyl ring. Para-substitution (as in the target compound) typically offers better steric alignment with target receptors compared to meta-substitution, which may distort binding .
  • 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) () places methoxy on a chromenone system. This highlights how methoxy positioning outside the piperazine ring can redirect biological activity toward targets like kinases or GPCRs .

Complex Heterocyclic Systems (–5, 7)

  • Taselisib () contains a triazole-oxazepine-propanamide structure. While it shares a propanamide group with the target compound, its complex heterocyclic core targets PI3K isoforms, illustrating how scaffold complexity diversifies therapeutic applications .
  • Dimethyl 2-(3-(4-methoxyphenyl)-2-(4-(7-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)-2H-indazol-2-yl)propyl)malonate (3x) () integrates thienopyrimidine and indazole moieties. Such systems prioritize kinase inhibition, contrasting with simpler piperazine-amide designs .

Biological Activity

Overview

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide, a piperazine derivative, has garnered attention for its diverse biological activities, particularly its interactions with adrenergic receptors. This compound is notable for its potential therapeutic applications, especially in the context of neurological and cardiovascular disorders.

Target Receptors:
The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . Its interaction with these receptors is crucial for mediating various physiological responses, including vasoconstriction and modulation of neurotransmitter release.

Mode of Action:
As a ligand for α1-ARs, this compound influences adrenergic signaling pathways. This interaction can lead to significant cellular effects, such as changes in vascular tone and neurotransmitter dynamics, which are vital in treating conditions like hypertension and anxiety disorders.

Pharmacokinetics

The pharmacokinetic profile of the compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for evaluating the compound's efficacy and safety in clinical settings.

Parameter Details
Absorption Rapidly absorbed post-administration
Distribution Widely distributed in body tissues
Metabolism Primarily hepatic metabolism
Excretion Renal excretion of metabolites

In Vitro Studies

Research indicates that this compound exhibits significant binding affinity for both 5-HT1A and α1 receptors , with moderate selectivity over D2 receptors. This profile suggests potential applications in treating mood disorders and cardiovascular diseases .

In Vivo Studies

Animal models have demonstrated that administration of this compound leads to observable cardiovascular effects, including increased heart rate and blood pressure due to α1 receptor activation. Additionally, behavioral assays indicate anxiolytic effects, likely mediated through serotonin receptor modulation .

Case Studies

  • Cardiovascular Effects : A study involving isolated rat hearts showed that the compound produced a dose-dependent increase in cardiac contractility, suggesting its potential as a positive inotropic agent .
  • Anxiolytic Properties : In a behavioral study using rodent models of anxiety, treatment with the compound resulted in reduced anxiety-like behaviors compared to controls, supporting its role as a potential anxiolytic agent .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(4-methoxyphenyl)piperazine and a halogenated 2-methylpropanamide precursor. Key steps include:
  • Coupling Reactions : Use of carbodiimide-mediated coupling for amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while inert atmospheres prevent oxidation .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) may improve cross-coupling efficiency.
  • Yield Optimization : Design of Experiments (DoE) can systematically vary temperature (80–120°C), stoichiometry (1:1.2 molar ratio), and reaction time (12–24 hrs) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms piperazine ring substitution patterns and methoxy group integration .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 331.2 [M+H]⁺) .

Q. What in vitro assays are appropriate for evaluating its receptor binding affinity, particularly for serotonin (5-HT) or dopamine receptors?

  • Methodological Answer :
  • Radioligand Binding Assays : Use [³H]-ketanserin for 5-HT₂A or [³H]-SCH-23390 for D₁ receptors. Incubate with transfected HEK293 cells and measure displacement curves (IC₅₀ values) .
  • Functional Assays : Calcium flux or cAMP accumulation assays in GPCR-expressing cell lines quantify agonism/antagonism .

Advanced Research Questions

Q. How can computational modeling guide the rational design of analogs with improved receptor selectivity?

  • Methodological Answer :
  • Molecular Docking : Simulate binding poses in 5-HT₂A/D₂ receptor crystal structures (PDB IDs: 6A93, 6CM4) to identify critical interactions (e.g., hydrogen bonds with Ser159 or Asp114) .
  • QSAR Analysis : Train models on datasets of piperazine derivatives to correlate substituent electronegativity with binding affinity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (>100 ns) to assess stability of key binding interactions .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC₅₀ values)? **

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for variability in assay conditions (e.g., cell line differences) .
  • Experimental Replication : Standardize protocols (e.g., uniform buffer pH, temperature) to isolate confounding variables .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR vs. radioligand binding) .

Q. How can pharmacokinetic properties (e.g., metabolic stability, blood-brain barrier penetration) be optimized through structural modifications?

  • Methodological Answer :
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from ~3.5 to <2.5, enhancing solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine N-demethylation); block vulnerable sites with methyl or fluorine substituents .
  • Prodrug Strategies : Mask polar groups (e.g., as esters) to improve BBB penetration, with enzymatic cleavage in target tissues .

Q. What crystallographic methods determine its solid-state conformation and polymorphic forms?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C-N-C in piperazine ring ≈ 109.5°) and intermolecular interactions (e.g., hydrogen bonds with lattice water) .
  • Thermal Analysis : Use DSC/TGA to identify polymorph transitions (endothermic peaks at 150–160°C) and assess stability .
  • Powder XRD : Compare diffraction patterns (2θ = 10–30°) to reference databases for polymorph identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.